molecular formula C12H10NO4- B12328222 1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester

1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester

Cat. No.: B12328222
M. Wt: 232.21 g/mol
InChI Key: KXIJQVTXEFFFIE-UHFFFAOYSA-M
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum (predicted for DMSO-d₆) displays:

  • Aromatic protons at δ 7.2–8.1 ppm (H3, H4, H6, H7).
  • Ethyl ester signals: CH₂ quartet at δ 4.2 ppm and CH₃ triplet at δ 1.3 ppm.
  • Carboxylic acid proton (C2) as a broad singlet near δ 12.5 ppm (exchangeable with D₂O).

In ¹³C NMR , key resonances include:

  • Ester carbonyl at δ 167–170 ppm (C=O).
  • Carboxylic acid carbonyl at δ 172–175 ppm.
  • Aromatic carbons at δ 110–140 ppm, with C3 and C7 deshielded due to electron-withdrawing groups.

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectroscopy (KBr pellet) reveals:

  • Broad O–H stretch (2500–3300 cm⁻¹) from the C2 carboxylic acid.
  • Ester C=O stretch at 1740 cm⁻¹ and carboxylic acid C=O at 1700 cm⁻¹.
  • C–O ester vibrations at 1240–1280 cm⁻¹.

MS (EI) exhibits:

  • Molecular ion peak at m/z 233.
  • Fragmentation pathways: loss of COOH (Δ−44) and ethyl radical (Δ−29), yielding ions at m/z 189 and 204, respectively.

Computational Chemistry Insights

Molecular Orbital Calculations and Electron Density Mapping

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Electron density maps highlight nucleophilic regions at the indole nitrogen and electrophilic zones at the ester carbonyl. The carboxylic acid group exhibits partial positive charge (Mulliken: +0.32 e), facilitating hydrogen bonding.

Tautomeric Equilibrium Studies

Tautomerism in this compound is constrained by the rigid indole scaffold. However, proton exchange between the N1–H and the C2 carboxylic acid oxygen is theoretically feasible, forming a zwitterionic structure with a stabilization energy of −12.3 kJ/mol. This tautomer, while minor (∼5% population), may influence solubility and crystal packing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10NO4-

Molecular Weight

232.21 g/mol

IUPAC Name

5-ethoxycarbonyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)7-3-4-9-8(5-7)6-10(13-9)11(14)15/h3-6,13H,2H2,1H3,(H,14,15)/p-1

InChI Key

KXIJQVTXEFFFIE-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

In a patented method, p-nitrophenylhydrazine hydrochloride reacts with ethyl pyruvate to form a hydrazone intermediate. Cyclization using polyphosphoric acid (PPA) in toluene at 85–115°C yields 5-nitroindoline-2-carboxylic acid ethyl ester. While this targets a nitro-substituted analog, the protocol demonstrates the feasibility of ethyl ester formation during cyclization. Key conditions include:

  • Molar ratio : 1:1.1 (hydrazine:ethyl pyruvate).
  • Catalyst : PPA (6–9× substrate weight).
  • Solvent : Toluene or xylene.
  • Yield : ~71% for cyclization.

Hydrolysis and Acidification

Post-cyclization, alkaline hydrolysis (KOH/water) cleaves the ethyl ester selectively. Subsequent HCl acidification precipitates the carboxylic acid. Adjusting hydrolysis duration and temperature controls selectivity, though competing ester hydrolysis at both positions remains a challenge.

Direct Esterification of Indole-2,5-Dicarboxylic Acid

Acyl Chloride Intermediate

A robust method involves converting indole-2,5-dicarboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) . Reaction with ethanol then introduces the ethyl ester group. For mono-esterification, controlled stoichiometry or protective groups are essential:

  • Acyl chloride formation : Indole-2,5-dicarboxylic acid + SOCl₂ (0°C, 1 hr).
  • Ethanol quenching : Dissolve acyl chloride in ethanol (room temperature, overnight).
  • Isolation : Yield ~93% after recrystallization.

Selective Esterification Challenges

Achieving mono-esterification at the 5-position requires steric or electronic differentiation between the carboxyl groups. In practice, diester formation (e.g., 2-ethyl-5-methyl ester) is common, as seen in CAS 884494-66-0. Selective hydrolysis of one ester (e.g., methyl) using NaOH/MeOH can then yield the 5-ethyl ester, though this adds steps and reduces overall efficiency.

Cyclization with Polyphosphoric Acid

Polyphosphoric acid (PPA) facilitates indole ring closure and ester stability. A modified protocol from nitroindole synthesis could adapt to dicarboxylic systems:

Step Conditions Role of PPA
Hydrazone formation Ethanol, 20–60°C, 30 min
Cyclization Toluene, PPA, 85–115°C, 30–60 min Acid catalyst, dehydrating agent
Ester hydrolysis KOH/water, 20–30°C, 5–8 hr

This method’s success hinges on PPA’s ability to promote cyclization without ester degradation, though yields for dicarboxylic derivatives remain unreported.

Comparative Analysis of Methods

Yield and Purity

  • Fischer synthesis : ~70% cyclization yield, >98% purity after acidification.
  • Direct esterification : ~93% yield, but requires pure dicarboxylic acid.
  • Selective hydrolysis : Limited by competing reactions; diester intermediates (e.g., 2-ethyl-5-methyl) achieve ~87% yield.

Scalability and Cost

  • PPA cyclization is cost-effective but demands high-temperature handling.
  • SOCl₂-based routes require corrosive reagents, increasing safety concerns.

Recent Innovations

Advancements in flow chemistry and enzyme-catalyzed esterification promise greener pathways. Immobilized lipases (e.g., Candida antarctica) enable regioselective esterification under mild conditions, though applications to indole systems are nascent.

Chemical Reactions Analysis

1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that mediate inflammatory responses .

Comparison with Similar Compounds

2-Ethyl 5-Methyl 1H-Indole-2,5-dicarboxylate (CAS: 884494-66-0)

  • Structure : Both positions 2 and 5 are esterified (ethyl at position 2, methyl at position 5).
  • Molecular Formula: C₁₃H₁₃NO₄
  • Molecular Weight : 247.25 g/mol .
  • Key Differences : The dual esterification eliminates the free carboxylic acid group, enhancing lipophilicity compared to the 5-ethyl ester derivative. This modification may improve membrane permeability in drug design.

1-tert-Butyl 5-Methyl 1H-Indole-1,5-dicarboxylate (CAS: 272438-11-6)

  • Structure : A tert-butyl ester at position 1 and a methyl ester at position 5.
  • Molecular Formula: C₁₅H₁₇NO₄
  • Molecular Weight : 275.3 g/mol .

Heterocyclic Dicarboxylic Acid Esters with Non-Indole Cores

1,4-Dihydropyridine-3,5-dicarboxylic Acid 3-Methyl Ester 5-Ethyl Ester

  • Structure : A dihydropyridine core with methyl and ethyl esters at positions 3 and 5, respectively.
  • Pharmacological Activity : Demonstrates coronary vasodilation and antihypertensive effects, attributed to calcium channel blockade .
  • Synthetic Yield : Reported at 49% via condensation of acetoacetic acid esters and benzylamine hydrochloride .

1H-Pyrazole-3,5-dicarboxylic Acid, 4,5-Dihydro-4-phenyl-, 5-Ethyl 3-Methyl Ester (CAS: 10036-65-4)

  • Structure : Pyrazole core with a phenyl group at position 4 and mixed esters (ethyl and methyl).
  • Molecular Formula : C₁₄H₁₆N₂O₄
  • Molecular Weight : 276.29 g/mol .
  • Key Differences : The pyrazole ring’s electron-deficient nature may alter reactivity compared to indole derivatives.

Pyrrolidine-2,5-dicarboxylic Acid Diethylaminoethyl Esters

  • Structure: Pyrrolidine core with diethylaminoethyl substituents.
  • Pharmacological Activity : Exhibits local anesthetic properties, with potency influenced by ester group bulkiness and nitrogen substitutions .
  • Toxicity : Higher toxicity observed in compounds with aromatic N-substituents compared to aliphatic ones .

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison

Compound Core Substituents Molecular Weight (g/mol) Key Activity/Use Reference
This compound Indole 5-COOH, 2-COOEt 233.22 Synthetic intermediate
2-Ethyl 5-methyl indole-2,5-dicarboxylate Indole 2-COOEt, 5-COOMe 247.25 Lipophilicity optimization
1,4-Dihydropyridine-3,5-dicarboxylic acid 3-Me 5-Et ester Dihydropyridine 3-COOMe, 5-COOEt N/A Cardiovascular agent
Pyrrolidine-2,5-di-(3-diethylaminoethyl) ester Pyrrolidine 2,5-di-(Et₂NCH₂CH₂O) N/A Local anesthetic

Discussion of Key Findings

Structural Influence on Activity: Indole derivatives with free carboxylic acids (e.g., 5-ethyl ester) are more polar, limiting bioavailability but enabling hydrogen bonding in target interactions. Dual esterification (e.g., 2-ethyl 5-methyl indole ester) enhances lipophilicity, favoring blood-brain barrier penetration . Pyrrolidine esters with diethylaminoethyl groups exhibit local anesthetic activity due to their amphiphilic nature and charge distribution .

Synthetic Challenges :

  • Indole derivatives often require multi-step syntheses involving ester hydrolysis or cyclization .
  • Dihydropyridine esters achieve moderate yields (49%) via one-pot condensations , whereas pyrrolidine esters may require specialized reagents for nitrogen functionalization .

Pharmacological Divergence :

  • While indole and pyrazole derivatives are explored as enzyme inhibitors, dihydropyridines and pyrrolidines are prioritized for cardiovascular and anesthetic applications, respectively .

Biological Activity

1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester is an organic compound belonging to the indole family, characterized by its bicyclic structure comprising a benzene ring fused to a pyrrole ring. This compound features carboxylic acid groups at the 2 and 5 positions and an ethyl ester group at the 5 position. Its unique structural properties contribute to its significant biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The presence of carboxylic acid and ester functional groups enhances the compound's reactivity and solubility in biological systems. The indole core structure allows for interactions with various biological targets, which is pivotal in its therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . It has been found to inhibit specific enzymes involved in cancer cell proliferation, leading to potential applications in cancer therapy. For instance, studies have shown that compounds with similar indole structures can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Table 1: Anticancer Activity Overview

Study ReferenceCell Line TestedMechanism of ActionIC50 (µM)
MDA-MB-231Tubulin polymerization inhibition0.57
SKOV3Apoptosis induction via ROS4.2
HepG2Cell cycle arrest at G2/M phase2.29

Neuroprotective Effects

Indole derivatives, including this compound, have shown neuroprotective effects against oxidative stress and neurotoxicity. They modulate inflammatory pathways and exhibit antioxidant properties that could be beneficial for neurodegenerative diseases .

Table 2: Neuroprotective Activity Summary

CompoundModel UsedEffect Observed
Indole DerivativeSH-SY5Y CellsSuppression of oxidative stress
Indole DerivativeRat Brain SynaptosomesReduction of neurotoxicity

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes that facilitate cancer cell growth.
  • Receptor Binding : It binds to receptors that mediate inflammatory processes.
  • Cell Cycle Modulation : The compound can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other indole derivatives:

Table 3: Comparison of Indole Derivatives

Compound NameStructural DifferencesUnique Properties
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl esterChlorine atom at the 5 positionDifferent reactivity due to halogen substitution
1H-Indole-2-carboxylic acid, 6-amino-5-methyl-, ethyl esterAmino group at the 6 position and methyl group at the 5 positionEnhanced biological activity due to amino substitution
Ethyl 5-hydroxy-1H-indole-2-carboxylateHydroxy group at the 5 positionPotentially different pharmacological properties due to hydroxyl substitution

The specific substitution pattern of this compound imparts distinct chemical reactivity and biological properties compared to these similar compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

  • Anticancer Effects : A study demonstrated that indole-based compounds could inhibit tumor growth significantly in xenograft models without causing notable toxicity .
  • Neuroprotective Studies : Research showed that certain indole derivatives effectively reduced oxidative stress-induced damage in neuronal cells through antioxidant mechanisms .

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